![molecular formula C22H40O B13674485 (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal is an organic compound characterized by its unique structure, which includes two double bonds in a specific configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous control of reaction conditions and purification steps such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenoic acid.
Reduction: (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenol.
Substitution: Dibromo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with biological membranes or proteins, making it a candidate for drug development studies.
Medicine
While specific medical applications are still under investigation, this compound could be explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the formulation of fragrances or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal exerts its effects depends on its interaction with molecular targets. For instance, if used in a biological context, it may interact with enzymes or receptors, altering their activity. The double bonds and aldehyde group are key functional groups that can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-[(E)-4-Decen-1-yl]-6-dodecenal: Similar structure but different configuration of double bonds.
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenoic acid: Oxidized form of the original compound.
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenol: Reduced form of the original compound.
Uniqueness
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal is unique due to its specific configuration of double bonds and the presence of an aldehyde group. This combination of features makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H40O |
|---|---|
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
2-dec-4-enyldodec-6-enal |
InChI |
InChI=1S/C22H40O/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h11-14,21-22H,3-10,15-20H2,1-2H3 |
InChI-Schlüssel |
HHQRZYUDTJYDLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)
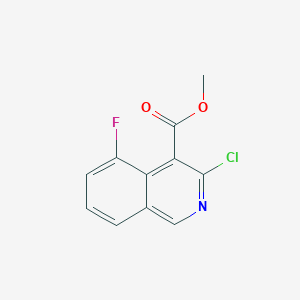


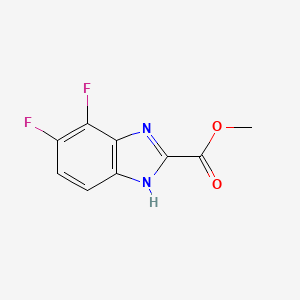
![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)
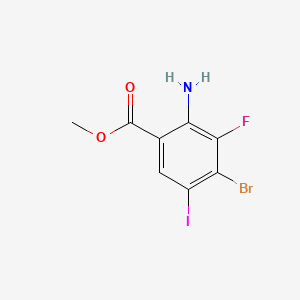
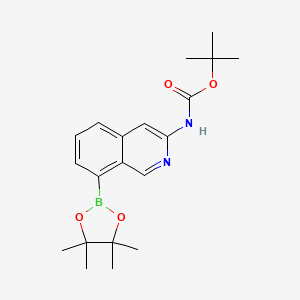
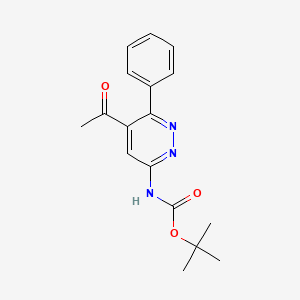
![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)
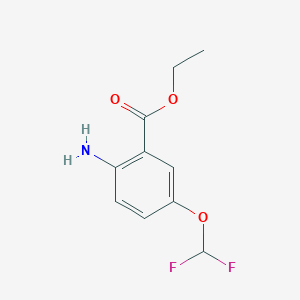

![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
